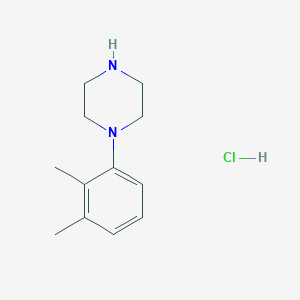

1-(2,3-Dimethylphenyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOLVQVIKRVCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80836-96-0 | |

| Record name | 1-(2,3-Xylyl)piperazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2,3-Dimethylphenyl)piperazine hydrochloride mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride

Abstract

1-(2,3-Dimethylphenyl)piperazine hydrochloride (DMPH) is a derivative of the piperazine scaffold, a ubiquitous structural motif in centrally active pharmacological agents.[1][2] This technical guide provides a comprehensive analysis of the compound's mechanism of action, synthesizing available data to present a cohesive picture for researchers, scientists, and drug development professionals. DMPH exhibits a complex, multi-target profile, primarily functioning as a monoamine releasing agent with significant modulatory effects on key serotonin and dopamine receptors.[3] Its unique pharmacological signature makes it a valuable tool for neuropharmacological research and a foundational structure for the development of novel therapeutics targeting complex neurological and psychiatric disorders.[3][4]

Molecular Profile and Structural Significance

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a crystalline powder characterized by a piperazine ring attached to a 2,3-dimethylphenyl group.[3][4] The hydrochloride salt form enhances stability and solubility for experimental use.[3]

The structural configuration of DMPH is critical to its biological activity. The piperazine ring serves as a versatile scaffold, common in drugs targeting neurotransmitter receptors.[1][5] The specific 2,3-dimethyl substitution on the phenyl ring is believed to optimize the molecule's interaction with the binding pockets of certain receptors, distinguishing its affinity profile from other phenylpiperazine analogs.[3]

| Property | Value |

| IUPAC Name | 1-(2,3-dimethylphenyl)piperazine hydrochloride |

| Common Synonyms | DMPH, 1-(2,3-Xylyl)piperazine monohydrochloride |

| Molecular Formula | C₁₂H₁₉ClN₂ |

| Molecular Weight | 226.75 g/mol [3][4] |

| Physical State | White to off-white crystalline powder[3][4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[3][4] |

Pharmacodynamics: A Multi-Target Engagement Strategy

The primary mechanism of action of DMPH is not confined to a single target but involves a complex interplay across multiple neurotransmitter systems. This multi-target engagement is characteristic of compounds with broad-spectrum effects on neurotransmission.[3]

Serotonergic and Noradrenergic Systems: Monoamine Release

A core feature of DMPH's profile is its potent activity as a serotonin-norepinephrine releasing agent (SNRA).[3] This action is mediated by its interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET). Rather than blocking reuptake, DMPH induces reverse transport, causing the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.

This transporter-mediated release is a distinct mechanism from depolarization-induced exocytosis, a fact that can be confirmed experimentally by demonstrating that the release is not dependent on the presence of extracellular calcium.[6]

In addition to its releasing activity, DMPH has been investigated as a low-efficacy partial agonist at certain serotonin receptor subtypes.[3] This suggests a dual action where it can both increase the synaptic concentration of serotonin and directly modulate postsynaptic receptor activity.

Dopaminergic System: A Dual-Function Modulator

DMPH's interaction with the dopaminergic system is nuanced. It demonstrates dopamine releasing activity, albeit with a significantly lower potency than its effects on serotonin and norepinephrine, with a reported EC50 value of 1207 nM.[3]

Crucially, insights from structurally related compounds suggest a more complex role at the dopamine D2 receptor. The 1-(2,3-dimethylphenyl)piperazine moiety is a key pharmacophore in compounds like OPC-4392, which have been characterized as having a dual function:

-

Presynaptic D2 Autoreceptor Agonist: Stimulation of these Gi/o-coupled autoreceptors leads to an inhibitory feedback loop, reducing the activity of tyrosine hydroxylase and thereby decreasing the synthesis and subsequent release of dopamine.[7][8]

-

Postsynaptic D2 Receptor Antagonist: Concurrently, the compound can block postsynaptic D2 receptors, preventing the effects of dopamine that is present in the synapse.[8][9]

This combined profile suggests that DMPH may act as a stabilizer of dopaminergic tone, reducing dopamine synthesis via presynaptic agonism while simultaneously blocking overstimulation of postsynaptic receptors.

Integrated Mechanism and Signaling Cascades

The clinical or physiological output of DMPH is a composite of its effects on serotonin, norepinephrine, and dopamine systems. The increased synaptic levels of serotonin and norepinephrine, coupled with the stabilized dopaminergic signaling, underpins its potential effects on mood and cognitive functions.

The diagram below illustrates the proposed interactions of DMPH at the synapse.

Caption: Proposed multi-target mechanism of 1-(2,3-Dimethylphenyl)piperazine HCl.

Experimental Validation Framework

To rigorously define the pharmacological profile of DMPH, a tiered experimental approach is necessary. This framework ensures that each aspect of the proposed mechanism is validated through standardized, reproducible protocols.

Caption: A tiered workflow for characterizing the mechanism of action of DMPH.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of DMPH for the human dopamine D2 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: 1-(2,3-Dimethylphenyl)piperazine hydrochloride, serially diluted.

-

Scintillation vials and cocktail; glass fiber filters.

Methodology:

-

Prepare serial dilutions of DMPH in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, combine 50 µL of radioligand ([³H]-Spiperone at a final concentration of ~0.2 nM), 50 µL of test compound dilution (or vehicle/haloperidol), and 100 µL of cell membrane suspension (20-40 µg protein).

-

Incubate the mixture for 90 minutes at room temperature to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters three times with ice-cold assay buffer to remove residual unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding (counts in the presence of haloperidol) from total binding (counts in the presence of vehicle).

-

Plot the percentage of specific binding against the log concentration of DMPH. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol: In Vitro Serotonin Release Assay

Objective: To quantify the ability of DMPH to induce the release of endogenous serotonin from brain tissue.

Materials:

-

Rat hypothalamic slices (250-300 µm thickness).

-

Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O₂/5% CO₂.

-

Test Compound: DMPH at various concentrations.

-

Control compounds: Fluoxetine (uptake inhibitor), Calcium-free buffer.

-

HPLC system with electrochemical detection (HPLC-ECD).

Methodology:

-

Pre-incubate hypothalamic slices in gassed Krebs-Ringer buffer at 37°C for 30 minutes to equilibrate.

-

Transfer slices to individual vials containing fresh buffer with or without test compounds (e.g., DMPH at 1, 10, 100 µM). Include control groups with fluoxetine to test for uptake-dependence and groups with calcium-free buffer to test for exocytosis-dependence.[6]

-

Incubate for 30 minutes at 37°C.

-

At the end of the incubation, immediately remove the buffer (supernatant) and add a stabilizing solution (containing antioxidant). Store on ice.

-

Homogenize the tissue slices in a separate stabilizing solution to measure remaining serotonin content.

-

Analyze the serotonin concentration in the supernatant and tissue homogenate using HPLC-ECD.

-

Express the results as the percentage of total serotonin released into the supernatant. A significant, dose-dependent increase in serotonin release that is attenuated by fluoxetine but not by the removal of calcium is indicative of transporter-mediated release.[6]

Conclusion and Future Directions

1-(2,3-Dimethylphenyl)piperazine hydrochloride operates through a sophisticated, multi-faceted mechanism of action. It is not a simple agonist or antagonist but a modulator of monoaminergic systems. Its primary function as a serotonin-norepinephrine releasing agent is complemented by a unique, stabilizing influence on the dopamine system, likely through a combination of presynaptic D2 agonism and postsynaptic D2 antagonism.[3][7][8]

This complex profile makes DMPH a compelling subject for further research. Future studies should focus on elucidating its binding affinities and functional activities across a wider array of receptor subtypes and on exploring its effects in in vivo models of neurological disorders. The insights gained will not only refine our understanding of this specific molecule but also guide the rational design of next-generation therapeutics built upon the versatile phenylpiperazine scaffold.

References

- Smolecule. (2023, August 15). 1-(2,3-Dimethylphenyl)piperazine hydrochloride.

- Vulcanchem. 1-(2,3-Dimethylphenyl)piperazine hydrochloride - 1203-64-1.

-

Yasuda, Y., et al. (1988). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Life Sciences, 42(3), 343-9. Available from: [Link]

-

Yasuda, Y., et al. (1988). 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist. Life Sciences, 42(20), 1941-54. Available from: [Link]

-

Hicks, P. E. (1990). Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions. Pharmaceutical Research, 7(3), 280-2. Available from: [Link]

-

Roth, B. L., & Williams, J. T. (1989). Serotonin-releasing effects of substituted piperazines in vitro. Journal of Pharmacology and Experimental Therapeutics, 249(1), 58-65. Available from: [Link]

- Jain, P., & Kumar, A. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research.

-

Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(9), 4479-4486. Available from: [Link]

-

Rana, M. K., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. PubChem. Available from: [Link]

-

Pazzagli, L., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3326. Available from: [Link]

-

Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]

- 4. 1-(2,3-Dimethylphenyl)piperazine hydrochloride (1203-64-1) for sale [vulcanchem.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2,3-Dimethylphenyl)piperazine hydrochloride CAS number

An In-depth Technical Guide to 1-(2,3-Dimethylphenyl)piperazine Hydrochloride

CAS Number: 1203-64-1

Abstract: This technical guide provides a comprehensive overview of 1-(2,3-Dimethylphenyl)piperazine hydrochloride, a significant molecule in neuropharmacological research and medicinal chemistry. The primary CAS number for the hydrochloride salt is 1203-64-1.[1][2][3] This document delineates its chemical identity, physicochemical properties, synthesis protocols, analytical methodologies, and pharmacological profile. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights, explaining the causality behind experimental choices and grounding claims in authoritative sources. The narrative explores the compound's role as a research tool for studying monoamine transporters and as a structural scaffold for the development of novel central nervous system (CNS) agents.

Core Chemical Identity and Physicochemical Profile

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a derivative of piperazine, featuring a 2,3-dimethylphenyl (or 2,3-xylyl) group attached to one of the piperazine ring's nitrogen atoms.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental handling and formulation. The free base form of this compound, 1-(2,3-Dimethylphenyl)piperazine, is identified by CAS Number 1013-22-5 and exists as a viscous liquid at room temperature.[2][4][5]

Table 1: Chemical Identifiers

| Parameter | Value |

|---|---|

| Product Name | 1-(2,3-Dimethylphenyl)piperazine hydrochloride |

| CAS Number | 1203-64-1[1][2][3] |

| CAS Number (Free Base) | 1013-22-5[4][5] |

| Molecular Formula | C₁₂H₁₉ClN₂[1][2] |

| Molecular Weight | 226.74 g/mol [1][2] |

| IUPAC Name | 1-(2,3-dimethylphenyl)piperazine;hydrochloride[1] |

| Common Synonyms | 1-(2,3-Xylyl)piperazine monohydrochloride[2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Crystalline powder | [1][2] |

| Appearance | White to off-white | [1][2] |

| Melting Point | >300°C | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol; slightly soluble in water. | [1][2] |

| Stability | Stable under normal temperature and pressure. | [2] |

| Storage Conditions | Room temperature, in a cool, dark, and dry place away from moisture. |[2] |

Synthesis and Purification Workflow

The synthesis of phenylpiperazine derivatives is a cornerstone of medicinal chemistry. The general strategy for obtaining 1-(2,3-Dimethylphenyl)piperazine hydrochloride involves a two-stage process: first, the synthesis of the free base, 1-(2,3-Dimethylphenyl)piperazine, typically via N-arylation, followed by its conversion to the hydrochloride salt.

The N-arylation can be achieved through various methods, including the Buchwald-Hartwig amination or classical nucleophilic aromatic substitution, where a piperazine moiety is coupled with a suitably activated 2,3-dimethylphenyl precursor. The choice of catalyst (e.g., palladium-based for cross-coupling) and base is critical for optimizing reaction yield and purity.[6] The final step, salt formation, is a straightforward acid-base reaction that facilitates purification through crystallization.

Caption: Generalized two-stage synthesis workflow.

Experimental Protocol: Hydrochloride Salt Formation

This protocol describes the conversion of the free base to its hydrochloride salt, a critical step for improving the compound's handling properties. The causality for this step is rooted in the desire for a stable, crystalline solid that is more readily weighed and dissolved for biological assays than its often-oily free base precursor.

-

Dissolution: Dissolve 1.0 equivalent of 1-(2,3-Dimethylphenyl)piperazine (free base) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. The choice of an anhydrous solvent is crucial to prevent the introduction of water, which can interfere with crystallization.

-

Acidification: While stirring the solution, slowly add 1.0 to 1.1 equivalents of a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. The slight excess of HCl ensures complete protonation of the basic piperazine nitrogens.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring at room temperature for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or soluble impurities.

-

Drying: Dry the isolated solid under vacuum at a temperature not exceeding 40-50°C to remove residual solvent. The final product should be a crystalline powder.

Analytical Characterization

To ensure the identity and purity of 1-(2,3-Dimethylphenyl)piperazine hydrochloride, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Gas Chromatography-Mass Spectrometry (GC-MS) can confirm both identity and purity.[7][8]

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is chosen for its high resolution, sensitivity, and reproducibility in separating the main compound from potential impurities. The use of a C18 column is standard for molecules of this polarity, and a gradient elution allows for the effective separation of compounds with differing hydrophobicities.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30°C.[9]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

Self-Validation: The system is validated by running a blank (solvent) to establish a baseline, followed by the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A sharp, symmetrical peak is indicative of good chromatographic behavior.

Pharmacological Profile and Mechanism of Action

1-(2,3-Dimethylphenyl)piperazine hydrochloride is primarily investigated for its activity within the central nervous system. Research indicates it functions as a monoamine releasing agent, with a notable preference for serotonin and norepinephrine transporters (SERT and NET) over the dopamine transporter (DAT).[1] It has been studied as a low-efficacy partial agonist at certain serotonin receptors.[1] This pharmacological profile makes it a valuable tool for dissecting the roles of these neurotransmitter systems in various neurological and psychiatric conditions.[1]

Its mechanism involves binding to and reversing the normal function of monoamine transporters. Instead of reuptaking neurotransmitters from the synapse, the transporter is induced to efflux them into the synaptic cleft, thereby increasing their extracellular concentrations.

Caption: Interaction with monoamine transporters.

Applications in Research and Drug Discovery

The specific structure and pharmacological activity of 1-(2,3-Dimethylphenyl)piperazine hydrochloride lend it to several key applications in the scientific field:

-

Pharmacological Tool: It serves as a reference compound for studying the structure-activity relationships of serotonin and norepinephrine releasing agents.[1]

-

Medicinal Chemistry Scaffold: Its phenylpiperazine core is a privileged structure in CNS drug discovery. This compound acts as a valuable building block for synthesizing novel derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles for treating conditions like depression and anxiety.[2]

-

Analytical Standard: It can be used in the development of analytical methods to identify and quantify other piperazine-based compounds in various matrices.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 1-(2,3-Dimethylphenyl)piperazine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[10][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] Keep away from moisture and strong oxidizing agents.[2][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12][13]

Conclusion

1-(2,3-Dimethylphenyl)piperazine hydrochloride (CAS No: 1203-64-1) is a well-defined chemical entity with significant utility in the fields of pharmacology and medicinal chemistry. Its distinct activity as a serotonin-norepinephrine releasing agent provides a powerful tool for neuroscientific investigation. Furthermore, its structural framework continues to serve as a foundation for the rational design of new therapeutic agents. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in a research setting.

References

-

Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. [Link]

-

RSC Publishing. Analytical Methods. [Link]

- Google Patents. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)

Sources

- 1. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]

- 2. 1-(2,3-Dimethylphenyl)piperazine hydrochloride (1203-64-1) for sale [vulcanchem.com]

- 3. 1-(2,3-Dimethylphenyl) piperazine hydrochloride | 1203-64-1 [amp.chemicalbook.com]

- 4. 1-(2,3-DIMETHYLPHENYL)PIPERAZINE | VSNCHEM [vsnchem.com]

- 5. echemi.com [echemi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

1-(2,3-Dimethylphenyl)piperazine hydrochloride physical and chemical properties

An In-depth Technical Guide to 1-(2,3-Dimethylphenyl)piperazine Hydrochloride: Core Physical and Chemical Properties for the Research Professional

Introduction

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a piperazine derivative that serves as a crucial building block and structural scaffold in medicinal chemistry and neuroscience.[1][2] Characterized by a 2,3-dimethylphenyl group attached to a piperazine ring and formulated as a hydrochloride salt, this compound is integral to the synthesis of more complex molecules with potential therapeutic applications, particularly those targeting the central nervous system (CNS).[1][2] Its structure lends itself to structure-activity relationship (SAR) studies, aiding researchers in understanding how modifications to the dimethylphenyl substitution influence biological activity.[1] This guide provides a comprehensive overview of its core physical, chemical, and analytical properties, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. 1-(2,3-Dimethylphenyl)piperazine hydrochloride is defined by a specific arrangement of a piperazine ring connected to a disubstituted aromatic ring.[1] The hydrochloride salt form enhances stability and modifies solubility compared to its free base counterpart.

The molecular structure consists of a six-membered piperazine ring, which typically adopts a stable chair conformation.[1] One nitrogen atom of this ring is substituted with a 2,3-dimethylphenyl (or 2,3-xylyl) group, while the other is protonated and associated with a chloride counterion.[1] This arrangement is fundamental to its chemical behavior and pharmacological interactions.

For clarity, it is important to distinguish the hydrochloride salt from its parent compound, the free base 1-(2,3-Dimethylphenyl)piperazine (CAS No. 1013-22-5). The free base is a viscous liquid at room temperature with a molecular weight of 190.28 g/mol , whereas the hydrochloride salt is typically a crystalline solid.[1][3][4][5]

Table 1: Core Chemical Identifiers

| Parameter | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(2,3-dimethylphenyl)piperazine;hydrochloride | [2] |

| Common Synonyms | 1-(2,3-Xylyl)piperazine monohydrochloride; N-(2,3-Dimethylphenyl)-piperazine monohydrochloride | [1] |

| CAS Registry Number | 1203-64-1 (also cited as 80836-96-0) | [1] |

| Molecular Formula | C₁₂H₁₉ClN₂ | [1][2] |

| Molecular Weight | 226.74 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C(=CC=C1)N2CCNCC2)C.Cl | [2] |

| InChI Key | SHOLVQVIKRVCGQ-UHFFFAOYSA-N |[2] |

Physical and Chemical Properties

The physical and chemical properties of a compound dictate its handling, storage, formulation, and behavior in experimental systems.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Significance & Experimental Context | Source(s) |

|---|---|---|---|

| Physical State | White to off-white crystalline powder | Influences weighing, dissolution, and formulation procedures. Powder form is typical for stable salts. | [1][2] |

| Melting Point | >300 °C (literature); 294 °C | A high melting point indicates strong ionic and intermolecular forces, characteristic of a stable salt. Useful for identification and purity assessment. | [1][6] |

| Boiling Point | 95-97 °C at 0.2 mmHg (for free base) | Data is for the free base, as salts typically decompose before boiling at atmospheric pressure. Relevant for purification of the precursor. | [1] |

| Solubility | Soluble in DMSO and methanol; slightly soluble in water. | Critical for selecting appropriate solvents for analytical testing (e.g., HPLC, NMR), reaction media, and biological assays. Limited water solubility is a key consideration for aqueous buffer systems. | [1][2] |

| Density | ~0.999 g/cm³ | Useful for bulk handling and process calculations in scale-up operations. | [1] |

| pKa | Not explicitly found for the hydrochloride, but piperazine has two pKa values (pKb of 5.35 and 9.73). | The basicity of the two nitrogen atoms is crucial. The pKa values of the parent piperazine (9.73 and 5.35) provide a reference for understanding the protonation state at physiological pH. | [7][8] |

| Stability | Stable under normal temperature and pressure. | Indicates the compound does not require extreme conditions for storage, simplifying laboratory logistics. | [1] |

| Storage Conditions | Room temperature, in a cool, dark, and dry place away from moisture. | Essential for maintaining compound integrity and preventing degradation over time. |[1] |

Synthesis and Characterization

A robust and reproducible synthesis is paramount for obtaining high-purity material for research. The analytical methods used to confirm its structure and purity are equally critical.

General Synthetic Approach

The synthesis of 1-(2,3-Dimethylphenyl)piperazine hydrochloride is typically a multi-step process. A common pathway involves the nucleophilic substitution reaction between a suitable 2,3-dimethylphenyl precursor and piperazine, followed by conversion to the hydrochloride salt.[1][2]

A general synthetic workflow can be visualized as follows:

Caption: General synthetic workflow for 1-(2,3-Dimethylphenyl)piperazine HCl.

Exemplary Synthesis Protocol: Causality: This protocol is based on established methods for N-arylation of piperazines. The choice of a halide or aniline derivative as the starting material depends on the desired reaction conditions and available reagents. The final step of adding hydrochloric acid is a standard acid-base reaction to precipitate the more stable and handleable hydrochloride salt.

-

Coupling: In a reaction vessel, combine 1 equivalent of 2,3-dimethylaniline (or a corresponding halide like 1-bromo-2,3-dimethylbenzene) with 1.5-2 equivalents of piperazine in a suitable high-boiling solvent (e.g., xylene or diethylene glycol methyl ether).[9]

-

Catalysis (if needed): For aniline-based reactions, a catalyst system such as a palladium complex with a suitable ligand (e.g., Buchwald-Hartwig amination) may be required. For halide-based reactions, a strong base (e.g., sodium tert-butoxide) is often used.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100-150°C for several hours to days, monitoring progress by TLC or LC-MS.[9][10]

-

Workup: After cooling, quench the reaction with water and adjust the pH to be basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.[9]

-

Purification: Purify the crude free base via vacuum distillation or column chromatography to remove unreacted starting materials and byproducts.[1]

-

Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or ether. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a solvent (e.g., 2M HCl in ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, 1-(2,3-Dimethylphenyl)piperazine hydrochloride.

Spectroscopic and Analytical Data

Confirmation of the chemical structure and assessment of purity are achieved through various analytical techniques. Spectroscopic data provides direct evidence of the molecular framework.[1]

Table 3: Key Spectroscopic Data

| Technique | Chemical Shifts and Assignments | Source(s) |

|---|---|---|

| ¹H NMR | Aromatic Protons (dimethylphenyl): 6.92-7.12 ppm (multiplet, 3H)Piperazine Protons: 3.05-4.03 ppm (multiplet, 8H)Methyl Groups: 2.29-2.30 ppm (singlets, 6H) | [1] |

| ¹³C NMR | Aromatic Carbons: 116.8-153.8 ppmPiperazine Carbons: ~45-55 ppmMethyl Carbons: ~14-21 ppm |[1] |

Note: Specific shifts can vary based on the solvent and instrument used. The data presented is characteristic for the parent compound and related derivatives.[1]

Analytical Workflow for Quality Control: A standard workflow ensures that the material meets the required purity specifications for use in further applications.

Caption: Standard analytical workflow for quality control of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis: Causality: Reversed-phase HPLC is the standard method for analyzing moderately polar organic compounds like this one. The C18 column provides a nonpolar stationary phase, while a gradient of acetonitrile and a buffered aqueous solution allows for the effective separation of the main compound from potential impurities. UV detection is suitable due to the presence of the aromatic chromophore.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or a phosphate buffer.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength of 254 nm.[11]

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile or methanol).

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the long-term stability of the compound. While specific toxicity data for 1-(2,3-Dimethylphenyl)piperazine hydrochloride is limited, information from related piperazine derivatives provides a basis for safe handling protocols.[12][13][14]

Hazard Profile (based on related compounds):

-

Acute Toxicity: May be harmful if swallowed.[12]

-

Respiratory Irritation: May cause respiratory tract irritation.[12][13]

Recommended Handling and PPE:

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]

-

Eye Protection: Wear chemical safety goggles or a face shield.[12]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile).

-

Skin Protection: Wear a lab coat or other impervious clothing.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Storage Recommendations:

-

Keep the container tightly closed.

-

Store in a cool, dry place, away from direct sunlight and moisture, as the compound may be hygroscopic.[1][15]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Applications in Research and Development

1-(2,3-Dimethylphenyl)piperazine hydrochloride is primarily used in research and development settings. Its key applications include:

-

Medicinal Chemistry: It serves as a key intermediate or scaffold for synthesizing novel compounds with potential therapeutic effects, especially those targeting CNS disorders.[1][2]

-

Pharmacological Research: It is used as a reference compound in SAR studies to investigate how the 2,3-dimethyl substitution pattern affects binding to biological targets like serotonin and dopamine receptors.[2]

-

Neuroscience: The compound and its derivatives are tools for exploring neurotransmitter pathways and the pharmacology of various receptors.[2]

Conclusion

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a well-characterized compound with defined physical and chemical properties that make it a valuable tool for scientific research. Its stable, solid form and established synthetic routes allow for its reliable use in the laboratory. A comprehensive understanding of its properties, from solubility and stability to spectroscopic signatures and safe handling procedures, is essential for any researcher or drug development professional working with this important piperazine derivative. This guide provides the foundational knowledge required to effectively and safely incorporate this compound into advanced research and development programs.

References

- 1-(2,3-Dimethylphenyl)piperazine hydrochloride - 1203-64-1. Vulcanchem.

- Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1. Smolecule.

- vp70079 1-(2,3-dimethylphenyl)piperazine. VSNCHEM.

- 1-(2,3-Dimethylphenyl) piperazine hydrochloride | 1203-64-1. ChemicalBook.

- 1-(2,3-Dimethylphenyl)piperazine. Echemi.

- 1013-22-5 | MFCD00040730 | 1-(2,3-Dimethylphenyl)piperazine. AA Blocks.

- 1-(2,3-Dichlorphenyl)piperazine hydrochloride-SDS. MedChemExpress.

- SAFETY D

- SAFETY D

- 1-(2,3-Dichlorophenyl)-piperazine synthesis. ChemicalBook.

- SAFETY D

- Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

- Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.

- A Review on Analytical Methods for Piperazine Determin

- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

Sources

- 1. 1-(2,3-Dimethylphenyl)piperazine hydrochloride (1203-64-1) for sale [vulcanchem.com]

- 2. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]

- 3. 1-(2,3-DIMETHYLPHENYL)PIPERAZINE | VSNCHEM [vsnchem.com]

- 4. echemi.com [echemi.com]

- 5. aablocks.com [aablocks.com]

- 6. 1-(2,3-Dimethylphenyl) piperazine hydrochloride | 1203-64-1 [amp.chemicalbook.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. uregina.ca [uregina.ca]

- 9. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 10. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 11. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. mmbio.byu.edu [mmbio.byu.edu]

1-(2,3-Dimethylphenyl)piperazine hydrochloride molecular structure

An In-Depth Technical Guide to 1-(2,3-Dimethylphenyl)piperazine Hydrochloride: Structure, Synthesis, and Application

Abstract

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a significant chemical entity within the broader class of arylpiperazines, a group of compounds renowned for their versatile applications in medicinal chemistry and neuroscience.[1][2] This technical guide provides a comprehensive examination of its molecular structure, physicochemical properties, synthesis, and analytical characterization. It delves into the compound's pharmacological profile, particularly its interactions with monoamine neurotransmitter systems, and elucidates its role as a foundational scaffold in the drug discovery process.[3][4] By integrating detailed experimental protocols with mechanistic insights, this document serves as an essential resource for researchers and professionals engaged in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions.[5] This simple structure has become a "privileged scaffold" in modern drug discovery, prized for its ability to modulate key physicochemical properties such as solubility, lipophilicity, and basicity.[1] When appended with an aryl group, the resulting N-arylpiperazine moiety serves as a versatile pharmacophore that can interact with a wide array of biological targets.

1-(2,3-Dimethylphenyl)piperazine, in its hydrochloride salt form, is a quintessential example of this structural class. The specific 2,3-dimethyl substitution on the phenyl ring provides a unique steric and electronic profile that dictates its biological activity. This compound is not only a subject of pharmacological investigation itself but, more importantly, serves as a critical building block for the synthesis of more complex and potent drug candidates.[3][6] This guide will deconstruct its molecular architecture to provide a foundational understanding of its utility in scientific research.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of 1-(2,3-Dimethylphenyl)piperazine hydrochloride is composed of three key components:

-

The Piperazine Ring: A saturated heterocycle that typically exists in a flexible chair conformation. Its two nitrogen atoms provide sites for substitution and protonation, making it a key determinant of the molecule's acid-base properties and interaction capabilities.

-

The 2,3-Dimethylphenyl Group: An aromatic ring attached to one of the piperazine nitrogens. The ortho and meta methyl groups create a specific steric hindrance and electronic environment that influences receptor binding affinity and selectivity compared to other substituted phenylpiperazines.

-

The Hydrochloride Salt: The compound is supplied as a monohydrochloride salt, meaning one of the piperazine nitrogens is protonated (N-H+), with a chloride anion (Cl-) balancing the charge.[3] This salt formation is crucial for enhancing the compound's stability, crystallinity, and solubility in aqueous media, which is often a prerequisite for pharmacological testing.

Key Physicochemical Data

The fundamental properties of 1-(2,3-Dimethylphenyl)piperazine hydrochloride are summarized below. These parameters are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 1-(2,3-dimethylphenyl)piperazine;hydrochloride | [3] |

| Synonyms | 1-(2,3-Xylyl)piperazine monohydrochloride | [3] |

| CAS Registry Number | 1203-64-1 | [3] |

| Molecular Formula | C₁₂H₁₉ClN₂ | [3][4] |

| Molecular Weight | 226.74 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | >300 °C | [3] |

| Solubility | Soluble in DMSO and methanol; slightly soluble in water | [3][4] |

| Stability | Stable under normal temperature and pressure | [3] |

Synthesis and Purification

Retrosynthetic Analysis & Strategy

The synthesis of N-arylpiperazines is a well-established field in organic chemistry. The most direct approach for 1-(2,3-Dimethylphenyl)piperazine involves the formation of the C-N bond between the aromatic ring and the piperazine moiety. Common strategies include nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[7] A classical and cost-effective method involves the direct reaction of a substituted aniline with a bis(2-haloethyl)amine. The final step invariably involves protonation with hydrochloric acid to yield the desired salt.

General Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a common laboratory-scale synthesis. The causality for choosing this method lies in its high efficiency and tolerance for a wide range of functional groups.

Step 1: Reaction Setup

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). This is critical to prevent oxidation of the palladium catalyst.

-

Add anhydrous toluene or dioxane as the solvent.

-

Add piperazine (1.2 equivalents) followed by 1-bromo-2,3-dimethylbenzene (1.0 equivalent).

Step 2: Reaction Execution

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 8-24 hours).

Step 3: Work-up and Purification of the Free Base

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(2,3-Dimethylphenyl)piperazine free base.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. The formation of a solid salt from the typically liquid free base is a self-validating purification step (crystallization).[3]

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Rationale for Orthogonal Techniques

To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of orthogonal (uncorrelated) analytical techniques is required. While one method might confirm the molecular weight, another is needed to confirm the connectivity of atoms and a third to quantify purity. This multi-faceted approach forms a self-validating system for quality control.

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure. The proton (¹H) and carbon (¹³C) NMR spectra provide definitive confirmation of the compound's identity.

| Nucleus | Region | Expected Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | Aromatic | 6.92 - 7.12 | Protons on the dimethylphenyl ring |

| Piperazine | 3.05 - 4.03 | Protons on the piperazine ring | |

| Methyl | 2.29 - 2.30 | Protons of the two methyl groups | |

| ¹³C NMR | Aromatic | 116.8 - 153.8 | Carbons of the dimethylphenyl ring |

| Piperazine | 47.9 - 51.7 | Carbons of the piperazine ring | |

| Methyl | 13.9, 20.6 | Carbons of the two methyl groups | |

| Note: Data derived from studies on the parent compound and related derivatives.[3] |

4.2.2 Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be approximately 191.29 g/mol . For the hydrochloride, the isotopic pattern of chlorine can also be observed.

4.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR provides information about the functional groups present. Key expected peaks include N-H stretching vibrations (from the protonated amine), aromatic C-H stretching, and C=C stretching from the phenyl ring.

Chromatographic Purity Assessment

4.3.1 High-Performance Liquid Chromatography (HPLC) Protocol HPLC is the gold standard for determining the purity of pharmaceutical compounds. The protocol below is a robust method for assessing the purity of 1-(2,3-Dimethylphenyl)piperazine HCl.

Objective: To quantify the purity of the compound and detect any related impurities.

Methodology:

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The non-polar stationary phase is ideal for retaining the relatively non-polar arylpiperazine.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B (to elute any highly non-polar impurities)

-

18-20 min: Return to 5% B and equilibrate for 5 min. This gradient ensures that compounds with a wide range of polarities can be separated and detected.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Temperature control ensures run-to-run reproducibility.

-

Detection Wavelength: 254 nm, where the phenyl ring exhibits strong absorbance.

-

Sample Preparation: Dissolve an accurately weighed sample in a 50:50 mixture of water and acetonitrile to a final concentration of ~1 mg/mL.

-

Validation: The system is considered self-validating through the analysis of a blank (mobile phase only) to identify system peaks and a standard of known purity to establish retention time and response factor. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Pharmacological Profile and Mechanism of Action

Interaction with Monoamine Systems

1-(2,3-Dimethylphenyl)piperazine hydrochloride exerts its biological effects primarily through modulation of monoamine neurotransmitter systems, specifically those involving serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA).[4]

5.2 Role as a Serotonin-Norepinephrine Releasing Agent (SNRA) Research has identified the compound as a potent serotonin-norepinephrine releasing agent (SNRA).[4] This means it can interact with monoamine transporters (SERT and NET) to induce the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This action increases the extracellular concentrations of serotonin and norepinephrine, leading to enhanced neurotransmission. Its activity as a dopamine releasing agent is considerably less potent.[4]

Receptor Binding Profile

In addition to its action on transporters, the compound also interacts directly with various postsynaptic receptors. It has been investigated as a serotonin receptor antagonist or a low-efficacy partial agonist at certain 5-HT receptor subtypes.[3][4] This dual mechanism—acting as both a releasing agent and a receptor modulator—gives it a complex pharmacological profile that is of significant interest for developing treatments for mood and anxiety disorders.[4]

Applications in Drug Discovery and Development

The Piperazine Moiety as a Privileged Scaffold

The true value of 1-(2,3-Dimethylphenyl)piperazine hydrochloride in drug development lies in its role as a structural scaffold.[3] The unsubstituted nitrogen of the piperazine ring provides a convenient attachment point for building chemical libraries. By adding different chemical moieties at this position, researchers can systematically explore structure-activity relationships (SAR) to develop compounds with optimized potency, selectivity, and pharmacokinetic properties.

Workflow: From Scaffold to Lead Compound

The journey from a basic scaffold to a viable drug candidate is a systematic process. The diagram below outlines a typical workflow in medicinal chemistry where a compound like 1-(2,3-Dimethylphenyl)piperazine would be the starting point.

This iterative process allows scientists to fine-tune the molecular structure to achieve the desired therapeutic profile, demonstrating the compound's foundational role in the development of novel CNS-active drugs.[4][6]

Conclusion and Future Perspectives

1-(2,3-Dimethylphenyl)piperazine hydrochloride is more than a simple chemical reagent; it is a highly valuable tool in the arsenal of medicinal chemists and pharmacologists. Its well-defined structure, accessible synthesis, and intriguing pharmacological profile make it an ideal starting point for scientific inquiry. The structural insights and methodologies presented in this guide underscore its importance as both a standalone pharmacological agent and a versatile scaffold for future drug discovery efforts. Future research will likely continue to leverage this and related arylpiperazine structures to develop next-generation therapeutics for complex neurological and psychiatric disorders.

References

- 1-(2,3-Dimethylphenyl)piperazine hydrochloride - 1203-64-1 - Vulcanchem.

- Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 - Smolecule.

- High-Purity 1-(2,3-Dimethylphenyl)

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.

- Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar.

- A Review on Analytical Methods for Piperazine Determin

- CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchG

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(2,3-Dimethylphenyl)piperazine hydrochloride (1203-64-1) for sale [vulcanchem.com]

- 4. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. nbinno.com [nbinno.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of 1-(2,3-Dimethylphenyl)piperazine hydrochloride (DMPH), a notable member of the pharmacologically significant arylpiperazine class. While direct, extensive characterization of this specific isomer in peer-reviewed literature is limited, this document synthesizes information from the broader class of arylpiperazines to establish a well-grounded, hypothesis-driven framework for its biological activity. We delve into the critical role of the arylpiperazine scaffold in central nervous system (CNS) drug discovery, the predicted pharmacological profile of DMPH based on structure-activity relationships, and its potential interactions with key monoamine systems, including serotonergic and dopaminergic pathways. This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical understanding but also detailed, field-proven experimental protocols for the comprehensive pharmacological characterization of this and similar compounds.

Introduction: The Significance of the Arylpiperazine Scaffold

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a piperazine derivative featuring a 2,3-dimethylphenyl group attached to one of the piperazine ring's nitrogen atoms.[1][2] The molecule is typically supplied as a stable, crystalline hydrochloride salt, soluble in organic solvents like DMSO and methanol.[2]

The true significance of this compound lies in its core structure: the N-arylpiperazine moiety. This scaffold is considered a "privileged" structure in medicinal chemistry, forming the backbone of numerous successful CNS drugs.[3] Its versatility allows for systematic structural modifications that can fine-tune a compound's affinity and functional activity across a wide range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[3] Prominent examples include the atypical antipsychotic aripiprazole and the multimodal antidepressant vortioxetine, underscoring the therapeutic potential embedded within this chemical class.

The specific substitution pattern on the phenyl ring is a critical determinant of a compound's pharmacological profile.[3] The placement of methyl groups on the 2 and 3 positions of the phenyl ring in DMPH is predicted to confer a unique set of biological properties compared to other positional isomers (e.g., 2,4- or 3,4-dimethyl), primarily through steric and electronic influences within the receptor binding pocket. This makes DMPH a valuable tool for dissecting the structure-activity relationships (SAR) that govern ligand-receptor interactions.[1]

Predicted Pharmacological Profile: A Hypothesis-Driven Approach

Based on the extensive literature surrounding arylpiperazine derivatives, DMPH is hypothesized to primarily interact with monoamine neurotransmitter systems. Its activity profile is likely complex, engaging multiple targets.

Primary Targets: Serotonin and Dopamine Systems

The principal targets for arylpiperazines are serotonin (5-HT) and dopamine (D) receptors.[3] DMPH is likely to exhibit affinity for several key receptor subtypes implicated in mood, cognition, and psychosis:

-

Serotonin Receptors: High affinity for 5-HT₁A and 5-HT₂A receptors is common for this class. The functional activity can range from agonism at 5-HT₁A to antagonism at 5-HT₂A receptors.[3]

-

Dopamine Receptors: The dopamine D₂ receptor is a key target for many arylpiperazines. Derivatives of DMPH have been shown to possess high affinity for D₂ receptors, suggesting this is a probable target for the parent compound as well. The activity is often antagonistic or partial agonistic.

Monoamine Transporter Interactions

Arylpiperazines can also interact with the transporters responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Some sources suggest DMPH may act as a serotonin-norepinephrine releasing agent, though this requires verification through rigorous experimental testing.[2] Inhibition or interaction with these transporters is a crucial component of the mechanism of action for many antidepressant and psychostimulant drugs.

The Influence of 2,3-Dimethyl Isomerism

The specific positioning of the two methyl groups is crucial. Compared to an unsubstituted phenylpiperazine, the ortho (position 2) methyl group can induce a conformational tilt in the phenyl ring relative to the piperazine ring. This steric influence can significantly alter how the molecule fits into a receptor's binding pocket, potentially enhancing selectivity for certain receptor subtypes over others. The additional meta (position 3) methyl group further modifies the electronic and steric profile, creating a unique interaction fingerprint. The study of such isomers is fundamental to understanding the precise architecture of receptor binding sites.

Methodologies for Comprehensive Pharmacological Characterization

To validate the hypothesized profile of DMPH and fully elucidate its biological activity, a systematic series of in vitro experiments is required. The following protocols represent a standard, robust workflow for characterizing a novel arylpiperazine derivative.

Workflow for In Vitro Characterization

The logical flow of experiments begins with broad screening to identify primary targets, followed by detailed functional analysis to determine the nature of the interaction.

Caption: Experimental workflow for characterizing DMPH.

Protocol 1: Radioligand Binding Assays for Affinity (Ki) Determination

This protocol explains the causality behind determining the compound's affinity for a target receptor, in this case, the human dopamine D₂ receptor.

Objective: To determine the binding affinity (Kᵢ) of DMPH for the human dopamine D₂ receptor expressed in HEK293 cells.

Principle: This is a competitive binding assay. A known radioactive ligand ([³H]Spiperone) with high affinity for the D₂ receptor is used. The ability of the unlabeled test compound (DMPH) to displace the radioligand is measured. A high affinity of DMPH for the receptor will result in displacement at low concentrations.

Step-by-Step Methodology:

-

Cell Culture & Membrane Preparation:

-

Culture HEK293 cells stably expressing the human D₂ receptor.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in a fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

A fixed concentration of [³H]Spiperone (e.g., 0.2 nM, near its Kₑ value).

-

Increasing concentrations of DMPH (e.g., from 10⁻¹¹ M to 10⁻⁵ M) or assay buffer for total binding.

-

For non-specific binding (NSB) wells, add a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).

-

Add the prepared cell membranes (e.g., 20-30 µg of protein per well).

-

-

-

Incubation & Filtration:

-

Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Data Acquisition & Analysis:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the IC₅₀ value (the concentration of DMPH that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

-

Convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol 2: cAMP Functional Assay for Intrinsic Activity

Objective: To determine if DMPH acts as an agonist, antagonist, or partial agonist at the Gi-coupled human dopamine D₂ receptor.

Principle: The D₂ receptor is coupled to a Gi protein, which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to the compound.

Step-by-Step Methodology:

-

Cell Culture:

-

Use a cell line (e.g., CHO-K1) stably expressing the human D₂ receptor.

-

Plate the cells in a 96-well plate and allow them to grow to near-confluency.

-

-

Agonist Mode Assay:

-

Wash the cells with a stimulation buffer.

-

Add a fixed concentration of forskolin (an adenylyl cyclase activator, used to create a high baseline cAMP signal) along with increasing concentrations of DMPH (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP levels against the log concentration of DMPH. A dose-dependent decrease in cAMP indicates agonist activity. The EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximum effect) are calculated.

-

-

Antagonist Mode Assay:

-

Pre-incubate the cells with increasing concentrations of DMPH for a short period (e.g., 15-20 minutes).

-

Add a fixed concentration of a known D₂ agonist (e.g., quinpirole, at its EC₈₀ concentration) plus forskolin.

-

Incubate and measure cAMP levels as described above.

-

Data Analysis: A dose-dependent reversal of the quinpirole-induced cAMP decrease indicates antagonist activity. The IC₅₀ (inhibitory concentration) is calculated and can be converted to a Kₑ (equilibrium dissociation constant) using the Gaddum equation.

-

Data Interpretation:

-

Full Agonist: Produces a maximal response similar to the reference agonist (e.g., quinpirole).

-

Partial Agonist: Produces a submaximal response even at saturating concentrations and will act as an antagonist when co-applied with a full agonist.

-

Antagonist: Has no effect on its own but blocks the effect of an agonist.

-

Inverse Agonist: Increases cAMP levels above the forskolin-induced baseline.

Quantitative Data and Interpretation

Table 1: Hypothetical Binding Affinity Profile of DMPH at Key CNS Targets

| Target | Radioligand | Kᵢ (nM) |

| Dopamine D₂ | [³H]Spiperone | Value |

| Serotonin 5-HT₁A | [³H]8-OH-DPAT | Value |

| Serotonin 5-HT₂A | [³H]Ketanserin | Value |

| Serotonin Transporter (SERT) | [³H]Citalopram | Value |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Value |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Value |

Table 2: Hypothetical Functional Activity Profile of DMPH

| Target | Assay Type | Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ %) |

| Dopamine D₂ | cAMP Inhibition | Agonist | Value | Value |

| Dopamine D₂ | cAMP Inhibition | Antagonist | Value | N/A |

| Serotonin 5-HT₁A | cAMP Inhibition | Agonist | Value | Value |

Signaling Pathways and Mechanistic Insights

Should experimental data confirm DMPH as a D₂ receptor antagonist, its mechanism would involve blocking the canonical Gi signaling pathway.

Caption: Hypothesized D₂ receptor antagonist signaling pathway.

Upon binding, an agonist like dopamine causes a conformational change in the D₂ receptor, leading to the activation of the associated Gi protein. The Gαi subunit then dissociates and inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. As an antagonist, DMPH would bind to the D₂ receptor but not induce this active conformation, thereby blocking dopamine's ability to initiate this signaling cascade.

Applications and Future Directions

1-(2,3-Dimethylphenyl)piperazine hydrochloride serves as a critical research tool and a foundational scaffold for drug discovery.[2]

-

Pharmacological Probe: It can be used to investigate the specific structural requirements of receptor binding pockets, helping to refine pharmacophore models for serotonin and dopamine receptors.

-

Medicinal Chemistry Scaffold: Its structure serves as a starting point for the synthesis of novel derivatives with potentially improved potency, selectivity, or pharmacokinetic properties for treating neurological and psychiatric disorders.[1][2]

-

Reference Compound: In SAR studies, it acts as a reference standard against which newly synthesized isomers and derivatives can be compared, allowing for a systematic evaluation of structural modifications.[1]

Future research should focus on executing the protocols outlined in this guide to generate a definitive, publicly available pharmacological profile for DMPH. Such data would be invaluable to the scientific community, providing a clear understanding of its biological activity and solidifying its role as a tool in the development of next-generation CNS therapeutics.

References

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11). Retrieved January 6, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Receptor Binding Profile of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the receptor binding profile of 1-(2,3-Dimethylphenyl)piperazine hydrochloride (DMPP), a significant compound in neuropharmacological research. This document delves into its interactions with key neurotransmitter systems, offering a synthesis of its binding affinities, functional activities, and the underlying experimental methodologies.

Introduction: The Significance of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride

1-(2,3-Dimethylphenyl)piperazine hydrochloride, a derivative of piperazine, is a molecule of interest due to its complex pharmacology.[1][2] The piperazine scaffold is a common feature in many centrally acting drugs, and substitutions on this ring system can dramatically alter receptor interaction profiles.[3] The 2,3-dimethylphenyl substitution, in particular, confers a distinct pharmacological signature to the parent piperazine molecule. This guide will elucidate this signature by examining its interactions with nicotinic acetylcholine, serotonin, and dopamine receptors, as well as its function as a monoamine releasing agent.

Nicotinic Acetylcholine Receptor (nAChR) Interactions: A Primary Target

DMPP is well-recognized as an agonist at various neuronal nicotinic acetylcholine receptors (nAChRs).[4][5] These ligand-gated ion channels are crucial in a multitude of physiological processes, and their modulation by compounds like DMPP has significant research implications.

Binding Affinity at nAChR Subtypes

DMPP exhibits activity across several nAChR subtypes, including the ganglionic-like (α3β4), high-affinity brain type (α4β2), and homomeric α7 and α9 receptors.[4][5][6] While a comprehensive binding affinity (Ki) profile across all subtypes for DMPP is not extensively documented in publicly available literature, its activity is most prominently characterized at neuronal subtypes. Studies on related phenylpiperazinium compounds indicate that the dimethyl base group generally confers good activity at heteromeric and homomeric α7 receptors.[4][5]

Functional Activity at nAChRs

DMPP functions as a depolarizing agent, causing initial stimulation followed by a prolonged block of autonomic function, a characteristic shared with nicotine.[4] This agonistic activity has been demonstrated in various experimental settings. For instance, intravenous administration of DMPP in mice elicits both parasympathetic and sympathetic cardiovascular responses, mediated through the activation of distinct nAChR subtypes at the ganglionic level.[6] Specifically, α4β2 nAChRs appear to mediate the parasympathetic response, while α7 nAChRs are implicated in the sympathetic response.[6]

Furthermore, DMPP has been shown to induce membrane potential hyperpolarization in rat dorsolateral septal nucleus neurons, with a half-maximal effective concentration (EC50) of 3 µM, demonstrating greater efficacy than nicotine in this preparation.[7] This effect is mediated by a direct action on postsynaptic nAChRs.[7] The compound's agonist activity also extends to nAChRs containing α3, α4, and α5 subunits in monocytes, where it triggers anti-inflammatory signaling pathways.[8]

Serotonergic and Dopaminergic Systems: A Modulatory Role

Beyond its primary action at nAChRs, DMPP interacts with the serotonin (5-HT) and dopamine (DA) systems, primarily as a monoamine releasing agent. This multi-target profile suggests a complex interplay of neurotransmitter systems following its administration.

Monoamine Releasing Activity

Direct Receptor Interactions

In addition to its action on monoamine transporters, there is evidence that DMPP may directly interact with serotonin and dopamine receptors. Research on other piperazine derivatives suggests that the arylpiperazine moiety is a common pharmacophore for a variety of 5-HT and D2 receptor ligands.[3][12][13][14] For instance, a study on a derivative, 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone, showed a significantly higher binding affinity for D2 receptors over D1 receptors.[15] While direct binding data for DMPP at a wide range of 5-HT and DA receptor subtypes is scarce, its role as a monoamine releaser will indirectly modulate the activity of these receptors by increasing the synaptic concentrations of their endogenous ligands.

Summary of Receptor Binding and Functional Activity

The following table summarizes the known receptor interactions of 1-(2,3-Dimethylphenyl)piperazine hydrochloride. Due to the limited availability of quantitative data in the public domain, some entries are qualitative.

| Receptor Target | Binding Affinity (Ki) | Functional Activity | Reference |

| Nicotinic Acetylcholine Receptors | |||

| α4β2 | Not explicitly quantified for DMPP, but related analogs show nanomolar affinity. | Agonist | [4],[6] |

| α3β4 | Active | Agonist | [4] |

| α7 | Active | Agonist | [4],[6] |

| α9 | Active | Agonist | [4],[5] |

| α1β1εδ (muscle type) | Active | Agonist | [4] |

| Monoamine Transporters | |||

| Serotonin Transporter (SERT) | Not explicitly quantified. | Releasing Agent | [9],[10] |

| Norepinephrine Transporter (NET) | Not explicitly quantified. | Releasing Agent | [9],[10] |

| Dopamine Transporter (DAT) | Not explicitly quantified. | Releasing Agent | [9],[10] |

| Dopamine Receptors | |||

| D2 | A derivative shows high affinity. | A derivative acts as a presynaptic agonist and postsynaptic antagonist. | [15] |

Experimental Protocols for Characterizing Receptor Binding Profiles

To further elucidate the receptor binding profile of 1-(2,3-Dimethylphenyl)piperazine hydrochloride, standardized in vitro assays are essential. The following protocols provide a framework for conducting such investigations.